2-(3-Cyanobenzoyl)-3-methylpyridine
Overview
Description
Scientific Research Applications
Catalytic Properties and Interaction with Other Molecules
- Hydrodesulfurization and Hydrodenitrogenation : 2-Methylpyridine analogs have been studied for their influence on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. For instance, in the research conducted by Egorova and Prins (2004, 2006), it was found that 2-methylpyridine significantly impacts the hydrogenation pathway in HDS of dibenzothiophene (DBT) and inhibits the direct desulfurization route. These studies illustrate the potential role of 2-methylpyridine derivatives in refining processes where sulfur and nitrogen removal is crucial (Egorova & Prins, 2004); (Egorova & Prins, 2006).
Chemical and Structural Analysis
- X-ray Diffractions and DFT Calculations : The structural properties of similar compounds, like 3-((5-methylpyridin-2-yl) amino)isobenzofuran-1(3H)-one, have been analyzed using X-ray diffraction and DFT calculations. Such analyses are crucial for understanding the molecular geometry and electronic properties of these compounds, as demonstrated in the study by Yılmaz et al. (2020) (Yılmaz et al., 2020).
Molecular Interactions and Antimicrobial Activity
- DNA Binding and Antimicrobial Activity : Research by Abu-Youssef et al. (2010) on similar compounds, like [Ag(2-amino-3-methylpyridine)(2)]NO(3), shows significant antimicrobial activity against various bacteria and yeasts. This highlights the potential biomedical applications of these compounds, particularly in the development of new antimicrobial agents (Abu-Youssef et al., 2010).
Crystal Structure and Polymorphism
- Solid-State NMR and Polymorphism : Investigating the polymorphism in compounds like 2-(2,4-Dinitrobenzyl)-3-methylpyridine using solid-state NMR helps understand the coexistence of different phases in crystalline materials. This is crucial in the field of materials science for designing compounds with specific crystal structures and properties, as shown in the work by Schmidt et al. (1999) (Schmidt et al., 1999).
Molecular Salts and Crystal Packing
- Molecular Salts Formation and Crystal Packing : The formation of molecular salts from compounds like 2-amino-6-methylpyridine, and their structural elucidation using spectroscopic techniques, contribute significantly to the field of crystallography. These salts show how noncovalent interactions influence crystal packing, as illustrated in studies by Thanigaimani et al. (2015) and Khalib et al. (2014) (Thanigaimani et al., 2015); (Khalib et al., 2014).
Mechanism of Action
Target of Action
It shares structural similarities with febuxostat , a known xanthine oxidase inhibitor used for the management of chronic hyperuricemia in adults with gout
Mode of Action
If it indeed targets xanthine oxidase like Febuxostat, it would inhibit the activity of this enzyme, thereby reducing serum uric acid levels . This is speculative and requires experimental validation.
Biochemical Pathways
If it acts as a xanthine oxidase inhibitor, it would affect purine metabolism, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid .
Result of Action
If it inhibits xanthine oxidase, it could potentially decrease uric acid levels, which could be beneficial in conditions like gout .
Biochemical Analysis
Biochemical Properties
2-(3-Cyanobenzoyl)-3-methylpyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes, leading to a decrease in oxidative stress markers and an increase in antioxidant levels . These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance wound healing by reducing lipid peroxidation and increasing antioxidant capacity . Additionally, it affects the expression of genes involved in inflammation and cell proliferation, thereby promoting tissue repair and regeneration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for its biochemical and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained antioxidant effects and improved cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote tissue repair without significant adverse effects. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in metabolic pathways and improved cellular function . These interactions are vital for its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for its activity and function within cells.
Properties
IUPAC Name |
3-(3-methylpyridine-2-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-10-4-3-7-16-13(10)14(17)12-6-2-5-11(8-12)9-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSVJIADBVATJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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